molecular formula C9H12FNO2S B13269569 N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide

Cat. No.: B13269569
M. Wt: 217.26 g/mol
InChI Key: WZICFPZLZTXRJB-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired sulfonamide product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group can yield the corresponding sulfonic acid and amine .

Scientific Research Applications

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the ethyl and fluoro substituents on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-2-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

WZICFPZLZTXRJB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)C)F

Origin of Product

United States

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